molecular formula C4H9NO B108396 N,N-Dimethylacetamide-d9 CAS No. 16727-10-9

N,N-Dimethylacetamide-d9

Cat. No. B108396
CAS RN: 16727-10-9
M. Wt: 96.18 g/mol
InChI Key: FXHOOIRPVKKKFG-GQALSZNTSA-N
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Description

N,N-Dimethylacetamide (DMA), as described in the literature, is a versatile compound that has been used in various chemical reactions and as a solvent in different applications. It is known for its ability to donate its own H, C, N, and O atoms for the synthesis of a variety of compounds . DMA has also been used as a ligand in the preparation of metallic complexes with various metals, suggesting its coordination through the oxygen atom . Furthermore, DMA has been highlighted for its amphipathic nature and diverse bioactivities, making it a suitable candidate for biomedical applications such as drug delivery and guided bone regeneration .

Synthesis Analysis

The synthesis of DMA and its derivatives has been explored in several studies. For instance, a novel polymer homolog of DMA was prepared by heating poly(di-t-butyl fumarate) followed by treatment with hexamethylphosphoramide . Additionally, the synthesis of N,N-dimethylacetamide acetal was optimized using methylation with dimethyl sulfate followed by alcoholysis, yielding the title compound with a 72% success rate . These studies demonstrate the synthetic versatility of DMA and its potential for creating a wide range of compounds.

Molecular Structure Analysis

The molecular structure of DMA and its interactions with other molecules have been the subject of quantum chemical analysis. The structure of DMA dimers and its hydrogen-bonded complexes with water molecules has been studied using density functional theory (DFT), revealing insights into the geometrical parameters of hydrogen bonds and vibrational bands . This level of analysis is crucial for understanding the behavior of DMA in various chemical environments.

Chemical Reactions Analysis

DMA has been involved in a rich array of chemical reactions. It has been used as a reagent in the photocatalytic reduction of CO2, where it was found to be highly stable against hydrolysis and did not produce formate even if hydrolyzed . Additionally, DMA has been used as an efficient source of acetyl and dimethylamine gas in the presence of N,N-carbonyldiimidazole, facilitating the acetylation of amines . These studies highlight the reactivity of DMA and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMA have been investigated in various contexts. A coarse-grained model for DMA was developed to reproduce the structural properties of DMA liquid and its dilute aqueous solution, which is a step towards establishing a model of the complex polypeptoid system . The amphipathic nature of DMA and its miscibility with commodity polymers such as poly(N-vinylpyrrolidone), poly(vinyl alcohol), and poly(vinyl chloride) have also been reported, indicating its potential for material science applications .

Scientific Research Applications

  • Organic Synthesis

    • DMAc is used as a multipurpose reagent in organic synthesis . It delivers its own H, C, N, and O atoms for the synthesis of a variety of compounds under different experimental conditions .
    • The methods of application or experimental procedures vary widely depending on the specific synthesis process. They often involve using DMAc as a solvent or reagent in reactions .
    • The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of organic compounds .
  • Production of Fibers

    • DMAc is used as a solvent in the production of fibers .
    • The method typically involves dissolving a polymer in DMAc to form a solution, which is then extruded through a spinneret to form fibers .
    • The result is the production of fibers with specific properties, depending on the type of polymer used .
  • Pharmaceutical Synthesis

    • DMAc is used in the synthesis of pharmaceuticals .
    • The methods of application or experimental procedures can vary widely, but often involve using DMAc as a solvent or reagent in reactions .
    • The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of pharmaceutical compounds .
  • Wastewater Treatment

    • DMAc is used in the treatment of wastewater .
    • An anoxic–oxic membrane bioreactor (MBR) was operated over a month to mineralize concentrated DMAc wastewater .
    • The MBR system achieved the steady removal of DMAc and chemical oxygen demand (COD) by up to 98% and 80%, respectively .
  • Battery Technology

    • DMAc is used in the development of battery technology .
    • A new DMAc-based electrolyte was designed by regulating the Li+ solvation structure under medium concentration to promote the cycling stability of Li-O2 batteries .
    • The result was improved cycling stability of Li-O2 batteries .
  • NMR Solvent

    • The method typically involves using N,N-Dimethylacetamide-d9 as a solvent in NMR spectroscopy .
    • The result is improved accuracy and precision in NMR analyses .
  • Food, Drug, Pesticide or Biocidal Product Use

    • DMAc is used in the food, drug, pesticide, or biocidal product industry .
    • The methods of application or experimental procedures can vary widely, but often involve using DMAc as a solvent or reagent .
    • The outcomes obtained also vary widely, but generally, DMAc enables the synthesis of a variety of food, drug, pesticide, or biocidal products .
  • Mixed Solvents

    • DMAc’s broad range of miscibility makes it useful in mixed solvents .
    • The method typically involves using DMAc in combination with other solvents to achieve desired properties .
    • The result is a solvent mixture that can be tailored to specific applications .
  • Stable to Strong Bases

    • DMAc is stable to strong bases, but it hydrolyzes in the presence of acids .
    • This property makes it useful in applications that require a stable solvent in the presence of strong bases .
    • The result is that DMAc can be used in a variety of applications where stability to strong bases is required .
  • DMAc is used in membrane bioreactor technology for the treatment of wastewater .
  • An anoxic–oxic membrane bioreactor (MBR) was operated over a month to mineralize concentrated DMAc wastewater .
  • The MBR system achieved the steady removal of DMAc and chemical oxygen demand (COD) by up to 98% and 80%, respectively .

Safety And Hazards

DMA-d9 is considered hazardous. It is a combustible liquid and may cause serious eye irritation. It may damage the unborn child and is harmful in contact with skin or if inhaled . Safety precautions include using personal protective equipment as required, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The treatment of DMA-d9 wastewater is an important step in achieving the sustainable industrial application of DMA-d9 as an organic solvent . Research is ongoing into the use of membrane bioreactor technology for the treatment of DMA-d9 in real wastewater .

properties

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628367
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylacetamide-d9

CAS RN

16727-10-9, 116057-81-9
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylacetamid-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 116057-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Adelwöhrer, Y Yoneda, F Nakatsubo… - Journal of Labelled …, 2008 - Wiley Online Library
The synthesis of the perdeuterated cellulose solvents NMMO‐d 11 (9) and N,N‐dimethylacetamide‐d 9 (14) is described. NMMO‐d 11 was obtained according to a five‐step approach …
R Hoogenboom, RM Paulus… - Journal of Polymer …, 2005 - Wiley Online Library
The monomer concentration for the cationic ring‐opening polymerization of 2‐ethyl‐2‐oxazoline in N,N‐dimethylacetamide was optimized utilizing high‐throughput experimentation …
Number of citations: 62 onlinelibrary.wiley.com
SPA Rosser, AJ McLachlan, G Hempel… - Journal of …, 2023 - Wiley Online Library
N,N–dimethylacetamide is an excipient used in intravenous busulfan formulations, a drug used in hematopoietic stem cell transplantation conditioning. The aim of this study was to …
T Rosenau, A Potthast, A Hofinger… - Cellulose Science …, 2018 - books.google.com
Cellulose and cellulose products are ubiquitous [1, 2]. Almost all manufacturing processes for cellulosics involve one or more of the three steps swelling, dissolution, and regeneration. …
Number of citations: 11 books.google.com
G Svenningsen - 2018 - escholarship.org
US interest in biomass as an alternative energy source continues to increase in demand with growing political, economic and environment concerns with fossil fuels. One potential route …
Number of citations: 2 escholarship.org

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